molecular formula C10H7Na3O10S3 B1142328 Sodium naphthalene-1,3,6-trisulfonate hydrate CAS No. 123409-01-8

Sodium naphthalene-1,3,6-trisulfonate hydrate

Cat. No. B1142328
M. Wt: 434.31
InChI Key:
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Description

Synthesis Analysis

Synthesis of sodium naphthalene sulfonates typically involves sulfonation of naphthalene followed by neutralization with sodium hydroxide. Specific methods may vary based on the desired sulfonation pattern on the naphthalene ring. Detailed synthesis methods are not directly mentioned in the provided papers, indicating a need for further research in specialized chemical synthesis literature for precise methodologies.

Molecular Structure Analysis

The molecular structure of sodium naphthalene sulfonates has been analyzed using various spectroscopic techniques. For example, the structure of 4,4′-bipyridine-1,1’-diium naphthalene-2,6-disulfonate dihydrate reveals a complex interplay of hydrogen bonding and π-π interactions, contributing to its crystalline structure (Çevik et al., 2014). These interactions are pivotal in understanding the solid-state properties of sodium naphthalene sulfonates.

Chemical Reactions and Properties

Chemical reactions involving sodium naphthalene sulfonates often include their role as intermediates in organic synthesis or their reactivity towards various chemical agents. The sulfonate groups contribute to the compound's solubility in water and reactivity. A specific study on the reactivity of sodium naphthalene sulfonates or their derivatives was not found, suggesting that this area may require targeted research into organic chemistry and sulfonate chemistry literature.

Physical Properties Analysis

The physical properties of sodium naphthalene sulfonates, such as solubility, have been extensively studied. For instance, the solubility of 1,6-naphthalene disulfonic acid disodium in various solvent mixtures shows the impact of different solvents on solubility, which is crucial for purification and application processes (Li et al., 2011).

Scientific Research Applications

Adsorption Characteristics

Sodium naphthalene-1,3,6-trisulfonate hydrate has been studied for its interactions with activated carbon cloth during adsorption from aqueous solutions. The adsorption behaviors of this compound, along with other sulfonates, were monitored using in-situ UV-visible spectroscopic techniques. These studies help in understanding the factors influencing adsorption rates and extents, crucial for applications in environmental cleanup and filtration processes (Ayranci & Duman, 2010).

Geothermal Reservoir Tracing

This compound is also explored as a tracer in geothermal reservoirs. Its stability and performance under high-temperature conditions in reservoirs make it a candidate for tracing fluid movements and connections in geothermal systems, aiding in the efficient exploitation of geothermal energy (Rose, Benoit, & Kilbourn, 2001).

Water Treatment and Environmental Applications

The degradation of naphthalenesulfonic acids, including sodium naphthalene-1,3,6-trisulfonate hydrate, by oxidation with ozone in aqueous phase has been investigated. This research is significant for the treatment of waters contaminated with similar compounds, often used in the textile industry (Rivera-Utrilla, Sánchez-Polo, & Zaror, 2002).

Material Science and Engineering

The compound's interaction with other materials has been a subject of research in material science. For instance, its role in the electrochemical formation of Al2O3/polypyrrole layers highlights its potential use in advanced material synthesis and surface engineering (Naoi et al., 2000).

Construction and Building Materials

In the field of construction, sodium naphthalene-1,3,6-trisulfonate hydrate has been investigated for its interaction with calcium aluminate hydrates. Such studies are pivotal for understanding the behavior of concrete superplasticizers, which are crucial for enhancing the workability of cement mixtures (Massazza, Costa, & Barrila, 1982).

Safety And Hazards

Sodium naphthalene-1,3,6-trisulfonate hydrate may cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

trisodium;naphthalene-1,3,6-trisulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2/q;3*+1;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQMXRPUYORHKQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium naphthalene-1,3,6-trisulfonate hydrate

CAS RN

123409-01-8
Record name 1,3,(6 OR 7)-Naphthalenetrisulfonic acid, trisodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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